molecular formula C10H18ClNO B1395374 3-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride CAS No. 1219949-04-8

3-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride

Cat. No.: B1395374
CAS No.: 1219949-04-8
M. Wt: 203.71 g/mol
InChI Key: NVQZASJRSYJCLD-UHFFFAOYSA-N
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Description

3-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride typically involves the reaction of piperidine with 2-(2-propynyloxy)ethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the propynyloxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or potassium carbonate in organic solvents like tetrahydrofuran.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and as an analgesic.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to modulate neurotransmitter receptors in the central nervous system, leading to its potential therapeutic effects in neurological disorders. Additionally, it may inhibit the growth of certain microbial and cancer cells by interfering with their metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom, widely used in pharmaceuticals.

    Piperine: A natural alkaloid found in black pepper, known for its bioactive properties.

    Icaridin: A piperidine derivative used as an insect repellent.

Uniqueness

3-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride is unique due to its specific structural features, such as the propynyloxy group, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives .

Properties

IUPAC Name

3-(2-prop-2-ynoxyethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO.ClH/c1-2-7-12-8-5-10-4-3-6-11-9-10;/h1,10-11H,3-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQZASJRSYJCLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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